N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structure incorporating bithiophene and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide is synthesized through a multi-step process. The synthesis typically begins with the functionalization of 2-methoxybenzenesulfonyl chloride. This intermediate undergoes reaction with 2-(2,3'-bithiophen-5-yl)ethylamine under controlled conditions, often involving a catalyst to facilitate the sulfonamide bond formation. Reaction conditions such as temperature, solvent, and reaction time are crucial for maximizing yield and purity.
Industrial Production Methods:
Industrial production may leverage optimized synthetic routes with emphasis on cost-effectiveness and scalability. Methods might include continuous flow processes or batch reactions under monitored conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide may undergo oxidation reactions, typically transforming the bithiophene moiety.
Reduction: The reduction potential of the compound can be explored using various reducing agents, potentially affecting the sulfonamide group.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions are commonly employed. Reaction conditions, including solvent type and temperature, are adjusted to optimize reaction efficiency and selectivity.
Major Products:
Products resulting from these reactions can include oxidized or reduced derivatives, with functional group substitutions leading to diverse analogs with potentially varied biological or chemical properties.
Scientific Research Applications
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide has numerous applications:
Chemistry: Used as an intermediate for synthesizing complex molecules.
Biology: Investigated for its interaction with biological targets, potentially as a molecular probe.
Medicine: Explored for therapeutic potential, particularly in targeting specific proteins or pathways.
Industry: Utilized in materials science for developing new compounds with desirable physical or chemical properties.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: Specific protein receptors or enzymes may be targeted.
Pathways Involved: The compound can modulate biochemical pathways, influencing cellular functions or signaling processes.
Comparison with Similar Compounds
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups:
Similar Compounds: Other sulfonamides, bithiophene derivatives, and methoxybenzenes.
Uniqueness: The integration of bithiophene and methoxybenzenesulfonamide moieties provides distinct properties, potentially enhancing its interaction with biological targets and chemical reactivity.
This compound represents a versatile and valuable entity in scientific research, offering numerous possibilities for further exploration and application.
Properties
IUPAC Name |
2-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S3/c1-21-15-4-2-3-5-17(15)24(19,20)18-10-8-14-6-7-16(23-14)13-9-11-22-12-13/h2-7,9,11-12,18H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIZBMFMQBJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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